N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide
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Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.83. The purity is usually 95%.
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Scientific Research Applications
Development of Novel Synthesis Methods
Research has focused on developing efficient and practical synthesis routes for compounds structurally related to N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide. For instance, Yoshida et al. (2014) described a novel, practical, and efficient synthesis of a compound with potent If current channel inhibitor properties, highlighting the importance of avoiding unstable intermediates in synthesis processes S. Yoshida et al., 2014. Similarly, Hikawa et al. (2012) developed a palladium-catalyzed domino reaction for the synthesis of 4-phenylquinazolinones, which involves a series of reactions including N-benzylation, benzylic C-H amidation, and dehydrogenation in water Hidemasa Hikawa et al., 2012.
Antimicrobial Activities
The investigation of compounds with a quinazoline core for their potential antimicrobial properties has been a significant area of research. Kuramoto et al. (2003) synthesized a novel antibacterial 8-chloroquinolone with potent activities against both Gram-positive and Gram-negative bacteria Y. Kuramoto et al., 2003. Similarly, Saravanan et al. (2015) focused on synthesizing and evaluating the antimicrobial properties of novel semicarbazide derivatives against human pathogenic microorganisms G. Saravanan et al., 2015.
Interactions with Biological Molecules
The study of interactions between synthesized compounds and biological molecules, such as human serum albumin (HSA), provides insights into their potential therapeutic applications. For instance, Wang et al. (2016) designed and synthesized derivatives to study the interaction between fluorine-substituted dihydroquinazoline derivatives and HSA, indicating that these interactions could induce conformational changes in HSA and might influence the pharmacokinetic properties of such compounds Yi Wang et al., 2016.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-17(23)20(12-14)26-21(28)15-6-2-4-8-18(15)24/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJDCJSHPHKADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.